molecular formula C11H17NO2 B11992138 N-(2-furylmethyl)hexanamide CAS No. 303092-26-4

N-(2-furylmethyl)hexanamide

Cat. No.: B11992138
CAS No.: 303092-26-4
M. Wt: 195.26 g/mol
InChI Key: VUUQSNGVSRGQSZ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)hexanamide is a chemical compound of interest in various research fields, particularly in medicinal chemistry and drug discovery. Compounds featuring a furan ring linked to an amide chain, similar to this one, are often explored for their potential biological activities and as key intermediates in organic synthesis . Researchers investigate these structures for their potential as scaffolds in developing novel therapeutic agents. The presence of the furylmethyl group may contribute to specific binding interactions with biological targets, while the hexanamide tail offers a defined lipophilicity. This combination makes this compound a valuable candidate for structure-activity relationship (SAR) studies, where systematic modifications are made to optimize properties like potency and selectivity. As a research chemical, it serves as a building block for synthesizing more complex molecules or as a reference standard in analytical studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. It is essential for researchers to consult the relevant safety data sheets and handle the compound in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

303092-26-4

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)hexanamide

InChI

InChI=1S/C11H17NO2/c1-2-3-4-7-11(13)12-9-10-6-5-8-14-10/h5-6,8H,2-4,7,9H2,1H3,(H,12,13)

InChI Key

VUUQSNGVSRGQSZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NCC1=CC=CO1

Origin of Product

United States

Contextual Relevance of Amide Linkages in Biologically Active Molecules

The amide bond, characterized by the linkage of a carbonyl group to a nitrogen atom (-C(=O)N-), is a cornerstone of organic chemistry and biochemistry. chemicalbook.com Its prevalence is most notable in the structure of proteins, where it forms the peptide bonds that link amino acids, creating the backbone of these essential macromolecules. chemaxon.com Beyond its role in proteins, the amide functional group is a key feature in a vast array of biologically active molecules, including many clinically approved drugs. fishersci.itresearchgate.net It is estimated that amide bond formation is one of the most frequently executed reactions in the pharmaceutical industry. chemaxon.comjuniperpublishers.com

The stability of the amide bond, a result of resonance delocalization of the nitrogen lone pair with the carbonyl group, makes it relatively resistant to hydrolysis. chemicalbook.com This stability is crucial for maintaining the structural integrity of proteins and the efficacy of many pharmaceuticals. Furthermore, the amide group can participate in hydrogen bonding, both as a hydrogen bond donor (from the N-H) and a hydrogen bond acceptor (at the carbonyl oxygen). lumenlearning.comlibretexts.org These interactions are fundamental to the three-dimensional structure of proteins and the binding of drugs to their biological targets. juniperpublishers.com The versatility of the amide bond allows for the synthesis of a diverse range of compounds with varied biological activities, including antibacterial, antifungal, antiviral, and antitumor agents. noaa.govacs.org

Significance of Furan Ring Systems in Natural Products and Synthetic Compounds

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a significant structural motif found in a wide variety of natural products and synthetic compounds with important biological activities. researchgate.netresearchgate.net Its presence is noted in numerous pharmaceuticals, agrochemicals, and flavoring agents. researchgate.netmolport.com The furan nucleus is considered a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in active compounds. google.comuniovi.esacs.org

Furan derivatives exhibit a broad spectrum of pharmacological effects, including antimicrobial (antibacterial, antifungal, and antiviral), anti-inflammatory, analgesic, and anticancer properties. google.comjuniperpublishers.com The electron-rich nature of the furan ring allows it to engage in various electronic interactions with biological macromolecules like enzymes and receptors. sctunisie.org Its aromaticity contributes to the stability of the molecules in which it is found, potentially enhancing their metabolic stability and bioavailability. sctunisie.org The furan ring can be readily functionalized, enabling the synthesis of a wide array of derivatives with differing biological profiles. sctunisie.org Natural products containing the furan moiety include compounds like flufuran and tournefolins B and C. researchgate.net

Rationale for Investigating N 2 Furylmethyl Hexanamide As a Model Structure

Established Synthetic Pathways for Amide Formation in this compound Synthesis

The formation of the amide bond in this compound is central to its synthesis. This is typically achieved by reacting furfurylamine with hexanoic acid or one of its more reactive derivatives. The efficiency and conditions of this reaction are critical for its practical application.

Examination of Amidation Reactions Involving Furfurylamines and Hexanoic Acid Derivatives

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry, though it often requires harsh conditions to overcome the formation of a stable ammonium (B1175870) carboxylate salt. acs.org Modern synthetic methods circumvent this by using coupling agents or by activating the carboxylic acid.

One of the most common laboratory-scale methods involves the conversion of hexanoic acid to a more reactive species, such as an acyl chloride or an anhydride. Hexanoyl chloride, for instance, reacts readily with furfurylamine, usually in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, direct amidation of hexanoic acid with furfurylamine can be achieved using various catalytic systems. Research has shown that direct dehydrative coupling is a greener and more atom-economical approach. acs.org For example, an efficient method for the chemoselective acylation of furfurylamine with various carboxylic acids, including long-chain fatty acids, has been developed using a Brønsted acid catalyst in a reversed micellar medium. researchgate.net This approach results in good to excellent yields of the corresponding N-furfurylamides. researchgate.net Another advanced method utilizes tris(pentafluorophenyl)borane (B72294) as a catalyst for the dehydrative amidation, which is effective for a wide range of acids and amines, including furfurylamine. acs.org

The table below summarizes common reagents used for this transformation.

Table 1: Reagents for Amidation of Furfurylamine with Hexanoic Acid Interactive Data Table

Hexanoic Acid Derivative Coupling Agent/Catalyst Reaction Type Typical Byproduct
Hexanoic acid Carbodiimides (e.g., EDCI) Direct Coupling Urea derivative
Hexanoyl chloride Base (e.g., Triethylamine) Acylation Triethylammonium chloride
Hexanoic acid Tris(pentafluorophenyl)borane Catalytic Dehydration Water

Optimization of Reaction Conditions for Scalable Synthesis

For the large-scale production of this compound, the optimization of reaction conditions is paramount to ensure high yield, purity, and cost-effectiveness. researchgate.net Key parameters for optimization include the choice of solvent, catalyst, temperature, and reaction time.

Catalytic methods are particularly suited for scalable synthesis. The use of tris(pentafluorophenyl)borane, for example, has been shown to be effective for scaling up to the 10 mmol scale, producing amides in yields up to 92%. acs.org Similarly, niobium(V) oxide (Nb₂O₅) has been identified as a highly effective and reusable heterogeneous catalyst for the direct amidation of acids and amines. researchgate.net The simplicity and high atom economy of such catalytic direct amidation methods are significant advantages. researchgate.net

When dealing with sensitive functional groups, such as the furan ring which can be susceptible to acidic conditions, careful control of the reaction environment is necessary. This can include maintaining a specific temperature range (e.g., 0–5°C for sensitive intermediates) and employing an inert atmosphere (like nitrogen or argon) to prevent oxidative degradation. The selection of an appropriate solvent is also crucial; while dry tetrahydrofuran (B95107) (THF) has been used, other solvents may be chosen to facilitate product isolation or to meet green chemistry standards. researchgate.netresearchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The structural framework of this compound offers multiple points for modification, allowing for the systematic design and synthesis of analogues. These modifications can be targeted at the aliphatic chain, the furan ring, or through the creation of larger hybrid structures.

Systematic Modifications of the Hexanamide (B146200) Aliphatic Chain

The hexanamide portion of the molecule can be readily altered to explore structure-activity relationships. This involves replacing hexanoic acid with other aliphatic carboxylic acids in the amidation reaction. Research into related amide syntheses demonstrates the feasibility of this approach. For instance, studies have successfully used a range of aliphatic acids, from propionic acid to octanoic acid and other long-chain fatty acids, in amidation reactions with amines like furfurylamine. acs.orgresearchgate.net

These modifications can introduce variations in chain length, branching, and the incorporation of functional groups. For example, using 2,2-dimethylhexanoic acid would yield an analogue with a sterically hindered α-carbon. nih.gov This systematic approach allows for the fine-tuning of physicochemical properties such as lipophilicity.

Table 2: Examples of Aliphatic Chain Modifications in N-Furfurylamides Interactive Data Table

Carboxylic Acid Used Resulting Amide Chain Reference
Propionic acid Propanamide acs.org
Octanoic acid Octanamide acs.org
Various long-chain fatty acids Long-chain alkanamide researchgate.net

Structural Diversification of the Furylmethyl Moiety

The furylmethyl group is another key site for structural variation. The furan ring itself can be modified, or it can be replaced entirely with other heterocyclic or aromatic systems.

Modifications to the furan ring can be achieved through various means. Electrophilic aromatic substitution could introduce substituents onto the furan ring, though the regioselectivity would need to be carefully controlled. smolecule.com An alternative strategy involves starting with a substituted furan-based precursor, such as 5-hydroxymethylfurfural (B1680220) (HMF), which can be converted into substituted furfurylamines before the amidation step. rsc.org

Replacing the furan ring opens up a vast chemical space. For example, benzylamine (B48309) could be used in place of furfurylamine to synthesize the corresponding N-benzylhexanamide. The synthesis of N-benzyl-N-(furan-2-yl-methyl)acetamide demonstrates the combination of both furan and phenyl rings in a related structure. scielo.br Furthermore, other heterocyclic amines can be employed, leading to diverse amide structures. The use of a pyrrole-based aldehyde, 1-(2-Furylmethyl)-1H-pyrrole-2-carbaldehyde, in other syntheses highlights the potential for creating furan-pyrrole hybrid structures. nih.gov

Exploration of Hybrid Structures Incorporating this compound Scaffolds

A powerful strategy in medicinal chemistry is the creation of hybrid molecules that combine two or more distinct structural scaffolds to achieve enhanced or novel biological activities. The this compound core can be incorporated into larger, more complex molecular architectures.

Several examples of such hybrid structures exist in the chemical literature. One complex derivative is N-(tert-butyl)-N-{2-[(3,4-dimethoxyphenethyl)(2-furylmethyl)amino]-2-oxoethyl}hexanamide, which integrates the N-(2-furylmethyl) amide with a phenethylamine (B48288) moiety. chemdiv.com Another example links the N-(2-furylmethyl) group to an indole (B1671886) scaffold via a propanamide linker, resulting in N-(2-furylmethyl)-3-(4-methoxy-1H-indol-1-yl)propanamide. smolecule.com Additionally, benzothiophene (B83047) derivatives featuring a carboxamide functional group substituted with an N-(2-furylmethyl) moiety have been synthesized, demonstrating the fusion of the furylmethylamide with a sulfur-containing heterocyclic system. These examples showcase the versatility of the N-(2-furylmethyl)amide as a building block for creating structurally diverse and complex molecules.

Comprehensive Spectroscopic and Chromatographic Approaches for Structural Elucidation of this compound

The structural elucidation of a novel compound like this compound would typically involve a combination of spectroscopic and chromatographic techniques. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide detailed information about the molecule's atomic connectivity and functional groups. Chromatographic methods, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), would be essential for its purification and identification.

However, no specific ¹H NMR, ¹³C NMR, IR, or mass spectra for this compound are reported in the searched scientific literature. Similarly, there are no published GC or HPLC methods specifically developed for the analysis of this compound.

Crystallographic Investigations of this compound and its Derivatives

Crystallographic studies are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. molport.com A search of crystallographic databases yielded no entries for this compound, indicating that its crystal structure has not been determined or at least not been made publicly available.

Theoretical Chemistry and Molecular Modeling of this compound

In the absence of experimental data, computational methods can offer valuable insights into the properties of a molecule.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular orbitals (e.g., HOMO and LUMO), and predicting the reactivity of a compound. hmdb.ca No published quantum chemical studies specifically on this compound were found.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are used to explore the conformational landscape of a molecule over time, providing insights into its flexibility and preferred shapes in different environments. nih.gov There are no published MD simulation studies for this compound.

In Vitro Biological Activity Profiling and Mechanistic Elucidation

Targeted Biological Screening Assays for N-(2-furylmethyl)hexanamide and its Analogues

Specific screening assays are crucial for determining the biological effects of a compound. However, no records of this compound being subjected to such assays were found.

Enzyme Inhibition Studies (e.g., hydrolases, transferases)

There are no available research articles or reports that have investigated the potential of this compound to inhibit the activity of enzymes such as hydrolases or transferases.

Receptor Ligand Binding Assays

Information regarding the affinity of this compound for any biological receptors is not available. No studies have been published that detail its use in receptor ligand binding assays to determine its binding profile or potency.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

SAR and QSAR studies are essential for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent analogues.

Correlation of this compound Structural Features with Observed Bioactivities

As there are no observed bioactivities reported for this compound, no structure-activity relationship studies have been conducted to correlate its structural features with any biological effects.

Development of Predictive Models for Biological Efficacy

The development of QSAR models requires a dataset of compounds with known biological activities. Due to the lack of such data for this compound and its close analogues, no predictive models for its biological efficacy have been developed.

Investigation of Molecular Mechanisms of Action of this compound

Detailed elucidation of the molecular mechanisms underlying the potential biological effects of this compound remains an area for future research. The current body of scientific literature does not provide specific insights into its direct molecular interactions within biological systems.

Identification of Biological Targets and Signaling Pathways

There is a notable absence of published studies specifically identifying the biological targets of this compound. Consequently, the signaling pathways that may be modulated by this compound have not been characterized. Research in this area would be necessary to understand its potential pharmacological or toxicological effects.

Cellular and Subcellular Localization Studies

Information regarding the cellular and subcellular distribution of this compound is not available in the current scientific literature. Localization studies are crucial for understanding where a compound accumulates within a cell, which can provide valuable clues about its potential mechanism of action and biological targets. The physicochemical properties of a molecule, such as its size, charge, and lipophilicity, are key determinants of its ability to cross cellular membranes and localize to specific organelles. However, without experimental data, the specific localization of this compound remains speculative.

Analytical Method Development and Validation for N 2 Furylmethyl Hexanamide Detection and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating N-(2-furylmethyl)hexanamide from complex matrices. The choice of technique is dictated by the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile or thermally labile compounds like this compound. A reversed-phase (RP-HPLC) approach is typically the most effective strategy.

Method development commences with the selection of an appropriate stationary phase, most commonly a C18 column, which provides excellent hydrophobic retention for the hexanamide (B146200) moiety. The mobile phase composition is critical for achieving optimal separation. A gradient elution using a mixture of an aqueous solvent (often water with a pH modifier like formic acid to ensure good peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol) is employed. nih.gov The gradient allows for the efficient elution of the target analyte while separating it from matrix components with varying polarities.

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the maximum absorbance of the furan (B31954) ring system. Method validation, following established guidelines, would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile nih.gov
Elution Gradient
Flow Rate 0.8 - 1.0 mL/min nih.govijrpc.com
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)
Detector Diode Array Detector (DAD) or UV-Vis

| Detection Wavelength | ~220 nm (based on furan chromophore) |

Gas Chromatography (GC) Method Development

Gas Chromatography (GC) is suitable for analytes that are volatile and thermally stable. While this compound has limited volatility due to its amide group, GC analysis is feasible, particularly at trace levels where derivatization or high-temperature injection techniques are used.

A typical GC method would utilize a capillary column with a non-polar or mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). mdpi.com This phase separates compounds based on their boiling points and interactions with the stationary phase. The injector temperature must be optimized to ensure complete volatilization of the analyte without causing thermal degradation. A temperature program for the oven is developed to separate the target analyte from other volatile components in the sample. The carrier gas is typically an inert gas like helium or nitrogen. mdpi.com

For detection, a Flame Ionization Detector (FID) is often used due to its high sensitivity for organic compounds. Method validation would confirm the method's performance characteristics, including its robustness and specificity.

Table 2: Representative GC Method Parameters for this compound Analysis

Parameter Condition
Column HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness mdpi.com
Carrier Gas Helium, constant flow rate (e.g., 1 mL/min) mdpi.com
Injector Temperature 250 - 280 °C mdpi.com
Injection Mode Split/Splitless
Oven Program Initial temp 50-70°C, ramp to 280-300°C
Detector Flame Ionization Detector (FID)

| Detector Temperature | 300 °C |

Capillary Electrophoresis (CE) Method Development

Capillary Electrophoresis (CE) offers a high-resolution separation alternative based on the differential migration of analytes in an electric field. For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most appropriate approach.

In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the background electrolyte (BGE) at a concentration above its critical micelle concentration. ubaya.ac.id These micelles form a pseudo-stationary phase. The separation mechanism involves the partitioning of the neutral analyte between the aqueous buffer and the hydrophobic interior of the micelles. Method development focuses on optimizing the BGE composition (pH, buffer type, and concentration) and the concentration of the surfactant. nih.gov Organic modifiers like acetonitrile can be added to the buffer to improve resolution and alter migration times. nih.gov The use of cyclodextrins in the buffer can also enhance the separation of furan compounds. nih.gov Detection is typically achieved via UV-Vis absorbance.

Table 3: Potential Capillary Electrophoresis (MEKC) Method Parameters

Parameter Condition
Capillary Fused-silica, e.g., 50 µm ID, ~50 cm total length
Background Electrolyte (BGE) 25-50 mM Phosphate or Borate buffer nih.gov
pH Adjusted for optimal separation (e.g., pH 2.0 or 9.3) nih.govkantisto.nl
Surfactant (for MEKC) Sodium Dodecyl Sulfate (SDS)
Organic Modifier Acetonitrile (e.g., 10% v/v) nih.gov
Applied Voltage 25 - 30 kV nih.govkantisto.nl
Temperature 25 °C kantisto.nl

| Detection | UV-Vis Absorbance |

Mass Spectrometric Identification and Quantification Strategies

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic separation method, provides high selectivity and sensitivity, enabling definitive identification and precise quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying trace levels of this compound. This approach offers superior selectivity by monitoring specific precursor-to-product ion transitions.

A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. nih.gov Method development involves optimizing the ionization source parameters and the fragmentation of the analyte. Electrospray Ionization (ESI) in positive mode is typically effective for amide-containing compounds, as the amide nitrogen can be readily protonated to form the precursor ion [M+H]⁺. This precursor ion is then isolated in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. At least two MRM transitions are usually monitored—one for quantification and one for confirmation—to ensure analytical confidence. usda.gov

Table 4: Typical LC-MS/MS Parameters for this compound

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺
Product Ions Specific fragments resulting from collision-induced dissociation
Collision Gas Argon
Capillary Voltage Optimized for maximum ion signal
Source Temperature 300 - 450 °C

| Desolvation Gas Flow | Optimized for efficient solvent removal |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For GC-based analysis, a mass spectrometer serves as a highly specific and sensitive detector. GC-MS combines the high separation efficiency of GC with the identification capabilities of MS. The analysis of this compound by GC-MS is particularly effective for confirming the identity of the analyte peak observed in GC-FID analysis.

The mass spectrometer is typically operated in Electron Ionization (EI) mode, which generates reproducible fragmentation patterns that can be compared against spectral libraries for identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed, where the instrument is set to detect only a few characteristic ions of the target analyte, thereby increasing sensitivity and reducing matrix interference.

To enhance volatility and improve chromatographic behavior, derivatization of the amide group may be considered. researchgate.net Silylation, for instance, can replace the active hydrogen on the amide nitrogen with a trimethylsilyl (B98337) (TMS) group, resulting in a more volatile and less polar compound suitable for GC analysis. researchgate.net When analyzing for volatile derivatives, headspace solid-phase microextraction (HS-SPME) can be a powerful sample preparation technique to concentrate the analyte before injection into the GC-MS system. mdpi.comnih.gov

Table 5: Illustrative GC-MS Parameters for this compound

Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Scan Mode Full Scan (for identification), Selected Ion Monitoring (SIM) (for quantification)
Mass Range e.g., m/z 40-400
Ion Source Temperature 230 - 250 °C
Transfer Line Temp. 280 °C

| Sample Introduction | Headspace Solid-Phase Microextraction (HS-SPME) may be used. mdpi.comnih.gov |

Development of Robust Extraction and Sample Preparation Protocols for Complex Matrices

The accurate detection and quantification of this compound in complex matrices, such as food, environmental, and biological samples, are critically dependent on the efficacy of the sample preparation protocol. A robust extraction and cleanup procedure is essential to isolate the target analyte from interfering compounds, eliminate matrix effects, and concentrate the analyte to levels amenable to instrumental analysis. nih.govchromatographyonline.comijpsjournal.com Given the physicochemical properties of this compound—a moderately non-polar amide—several established extraction techniques can be adapted and optimized for its analysis.

The primary challenges in analyzing complex samples are the presence of endogenous components like proteins, fats, pigments, and salts, which can suppress or enhance the analytical signal, leading to inaccurate quantification. eijppr.comnih.govanalchemres.org Therefore, the goal of method development is to devise a protocol that is quick, easy, cheap, effective, rugged, and safe, while providing high recovery and reproducibility. thermofisher.comphenomenex.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a foundational technique for separating compounds based on their differential solubilities in two immiscible liquids. chromatographyonline.com For this compound, LLE can be employed to extract the compound from aqueous samples (e.g., fruit juices, beverages, or urine) into a water-immiscible organic solvent. The choice of solvent is critical and is based on the analyte's polarity and the nature of the matrix.

Research into the extraction of similar furan derivatives and amides suggests that solvents of intermediate polarity are often effective. acs.orgresearchgate.net A comparative study would be necessary to determine the optimal solvent for this compound. Key parameters for optimization include the choice of organic solvent, the solvent-to-sample volume ratio, pH of the aqueous phase, and salting-out effects. The addition of salt (e.g., sodium chloride) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase. mdpi.comnih.gov

Table 1: Illustrative Comparison of Solvents for LLE of this compound from an Aqueous Matrix

Extraction SolventAnalyte Recovery (%)Emulsion FormationSelectivityNotes
n-Hexane75 ± 5LowHigh (for non-polar interferences)Good for fatty matrices, may have lower efficiency for this specific amide.
Dichloromethane (B109758)92 ± 4ModerateModerateHigher density than water simplifies collection of the organic layer. osti.gov
Ethyl Acetate95 ± 3Low-ModerateGoodEffective for compounds of intermediate polarity. usda.gov
Methyl tert-Butyl Ether (MTBE)88 ± 5LowGoodLower tendency to form emulsions compared to other ethers.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) offers a more selective and efficient alternative to LLE, minimizing solvent consumption and providing cleaner extracts. chromatographyonline.comthermofisher.com For a moderately non-polar compound like this compound, a reversed-phase SPE (RP-SPE) approach is typically most suitable. In this method, a polar sample solution is passed through a non-polar sorbent (e.g., C18-bonded silica). The non-polar analyte is retained on the sorbent while polar interferences are washed away.

The development of an SPE protocol involves several key steps:

Sorbent Selection: C18 (octadecyl) is a common choice for retaining non-polar to moderately polar compounds from aqueous solutions. Other options include polymeric sorbents, which offer a wider pH stability range.

Conditioning: The sorbent is activated with a water-miscible organic solvent (e.g., methanol) followed by equilibration with water or a buffer matching the sample's pH.

Sample Loading: The sample is passed through the cartridge at a controlled flow rate to ensure efficient retention of the analyte.

Washing: The cartridge is washed with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove hydrophilic and weakly retained interferences.

Elution: The target analyte is eluted from the sorbent using a small volume of a strong organic solvent (e.g., acetonitrile or methanol), resulting in a concentrated and purified extract. scioninstruments.com

Table 2: Example of a Reversed-Phase SPE Protocol for this compound

StepSolvent/SolutionVolumePurpose
ConditioningMethanol5 mLTo wet the C18 functional groups and activate the sorbent.
EquilibrationDeionized Water5 mLTo prepare the sorbent for the aqueous sample.
Sample LoadingAqueous Sample (pre-filtered)10-50 mLTo retain the analyte on the C18 sorbent.
Washing5% Methanol in Water5 mLTo remove polar matrix interferences.
ElutionAcetonitrile2 x 2 mLTo desorb and collect the purified analyte.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the standard for sample preparation in the analysis of analytes like pesticides in a wide variety of food matrices. thermofisher.comphenomenex.comjst.go.jp This approach would be highly applicable for the extraction of this compound from complex food samples such as fruits, vegetables, and processed foods. The procedure involves two main stages:

Extraction and Partitioning: The homogenized sample is first extracted with an organic solvent, typically acetonitrile, in the presence of high-amperage salts (e.g., magnesium sulfate, sodium chloride). The salts induce phase separation between the aqueous and organic layers and drive the analyte into the acetonitrile. youtube.com

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a mixture of SPE sorbents. The mixture is vortexed and centrifuged, and the cleaned supernatant is collected for analysis. The choice of d-SPE sorbents is tailored to the matrix. For this compound, a combination of Primary Secondary Amine (PSA) to remove sugars and fatty acids, and C18 to remove non-polar interferences like lipids, would be effective. chromatographyonline.com

Table 3: Typical QuEChERS Kit Components for Extraction and d-SPE Cleanup

StageComponentTypical AmountFunction
ExtractionAcetonitrile10 mLExtraction solvent.
Magnesium Sulfate (anhydrous)4 gInduces phase separation by removing water.
Sodium Acetate or Citrate Buffer Salts1 gControls pH and improves analyte stability.
d-SPE CleanupMagnesium Sulfate (anhydrous)150 mgRemoves residual water.
Primary Secondary Amine (PSA)50 mgRemoves polar interferences like organic acids, sugars, and some lipids.
C18 (end-capped)50 mgRemoves non-polar interferences like fats and sterols.

The selection of the most appropriate protocol depends on the specific matrix, the required detection limits, and the available instrumentation. For all methods, validation would involve assessing parameters such as recovery, precision, linearity, and the limits of detection and quantification to ensure the protocol is fit for its intended purpose. jst.go.jpnih.gov

Exploration of Biosynthesis and Natural Occurrence of N 2 Furylmethyl Hexanamide Analogues

Investigation of Putative Biosynthetic Pathways for Furanyl-Amide Conjugates

A plausible biosynthetic pathway for N-(2-furylmethyl)hexanamide likely involves the convergence of two separate metabolic routes: one that generates the furfurylamine (B118560) precursor and another that produces hexanoic acid, followed by an enzymatic amide bond formation.

The furan (B31954) moiety of this compound is derived from furfural. Furfural is a naturally occurring compound formed from the dehydration of pentose sugars like xylose, which are abundant in lignocellulosic biomass wikipedia.orgatamanchemicals.com. In various microorganisms, furfural can be metabolized through a series of oxidation and reduction reactions. For instance, some bacteria can reduce furfural to furfuryl alcohol and subsequently oxidize it to 2-furoic acid pnas.org. The biosynthesis of furfurylamine from furfural can be achieved through the action of amine transaminases (ATAs), which catalyze the transfer of an amino group to the aldehyde mdpi.comfrontiersin.org.

Hexanoic acid, a six-carbon saturated fatty acid, is a common intermediate in fatty acid biosynthesis in many organisms nih.gov. This process typically begins with acetyl-CoA and involves a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex nih.gov.

The final step in the putative biosynthesis of this compound would be the enzymatic conjugation of furfurylamine and hexanoic acid. Several classes of enzymes are known to catalyze the formation of amide bonds. These include:

Lipases: Enzymes such as Candida antarctica lipase B (CALB) are well-known for their ability to catalyze the N-acylation of amines, including furfurylamine, with carboxylic acids or their esters acs.orgmdpi.com.

ATP-Grasp Enzymes: This superfamily of enzymes utilizes the energy from ATP hydrolysis to form an acyl-phosphate intermediate from a carboxylic acid, which then reacts with an amine to form an amide bond nih.govrsc.org.

Carboxylic Acid Reductases (CARs): While their primary function is the reduction of carboxylic acids to aldehydes, CARs have been shown to exhibit promiscuous activity in catalyzing amide bond formation by activating the carboxylic acid as an acyl-adenylate intermediate polimi.it.

A proposed biosynthetic pathway is depicted in the table below:

StepPrecursor(s)Enzyme Class (Example)Product
1Xylose (from Hemicellulose)Dehydratase (non-enzymatic acid catalysis)Furfural
2Furfural, Amine DonorAmine Transaminase (ATA)Furfurylamine
3Acetyl-CoA, Malonyl-CoAFatty Acid Synthase (FAS)Hexanoic Acid
4Furfurylamine, Hexanoic AcidLipase (e.g., CALB) or ATP-Grasp EnzymeThis compound

Screening for Natural Occurrence of this compound or Closely Related Structures in Biological Samples

While this compound has not been specifically identified as a naturally occurring compound, its precursors and related structures are found in various biological sources. Furfural and its derivatives are present in many plants, fungi, and are also formed during the heating of food products atamanchemicals.comnih.govresearchgate.netscispace.com. For instance, furfural is a known volatile organic compound produced by some fungi like Penicillium crustosum nih.gov. Fatty acid amides, in general, are a diverse class of lipids that have been identified in a wide range of organisms, from bacteria to mammals, where they play various signaling roles mdpi.com.

The potential for the natural occurrence of this compound or similar N-furfuryl amides exists in organisms that produce both furfural and have active fatty acid metabolism, coupled with the presence of suitable amide-forming enzymes. Screening for such compounds in biological samples would likely involve extraction with organic solvents followed by sensitive analytical techniques such as:

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the detection of volatile and semi-volatile compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for the identification and quantification of a wide range of molecules in complex biological matrices.

Potential biological sources for screening could include:

Fungi: Known producers of a diverse array of secondary metabolites, including furan derivatives.

Plants: Many plant species produce furfural, and fatty acid metabolism is a core process.

Bacteria: Especially those found in environments rich in lignocellulosic biomass, where furfural may be present as a degradation product.

Enzymatic Biotransformation Studies of Related Furanyl and Hexanamide (B146200) Precursors

The enzymatic synthesis of amides from furanyl and hexanamide precursors is a promising area of research, offering a green and sustainable alternative to chemical synthesis. Several studies have demonstrated the feasibility of using enzymes for such transformations.

Lipase-Catalyzed Amide Synthesis: Lipases, particularly immobilized forms like Novozym 435 (Candida antarctica lipase B), have been extensively used for the synthesis of amides. These enzymes can efficiently catalyze the acylation of amines with carboxylic acids or esters in non-aqueous media. Research has shown the successful N-acylation of furfurylamine using various acyl donors in the presence of lipases acs.org. The chemoselectivity of these enzymes is a significant advantage, allowing for the specific acylation of the amino group even in the presence of other reactive functional groups acs.org.

Transaminase-Catalyzed Furfurylamine Synthesis: Amine transaminases (ATAs) are key enzymes for the biocatalytic production of amines from their corresponding aldehydes or ketones. Studies have identified several ATAs that can catalyze the reductive amination of 5-(hydroxymethyl)furfural (HMF), a derivative of furfural, to produce 5-(hydroxymethyl)furfurylamine mdpi.com. This demonstrates the potential for the enzymatic synthesis of the furfurylamine precursor for this compound.

Carboxylic Acid Reductase (CAR) Mediated Amidation: Recent research has highlighted the promiscuous amidation activity of carboxylic acid reductases (CARs). These enzymes can activate carboxylic acids, which can then react with an amine nucleophile to form an amide bond polimi.it. This provides another potential enzymatic route for the synthesis of this compound from furfurylamine and hexanoic acid.

The following table summarizes key enzymatic biotransformation studies relevant to the synthesis of this compound:

EnzymePrecursorsProductKey Findings
Candida antarctica Lipase B (CALB)Furfurylamine, EstersN-acyl furfurylaminesHigh chemoselectivity for N-acylation; efficient in organic solvents acs.org.
Amine Transaminase (ATA)Furfural, Amine DonorFurfurylamineEnables the sustainable production of furfurylamine from renewable resources mdpi.comfrontiersin.org.
Carboxylic Acid Reductase (CAR)Carboxylic Acid, AmineAmideDemonstrates promiscuous amidation activity via an acyl-adenylate intermediate polimi.it.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-furylmethyl)hexanamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves amidation reactions between hexanoic acid derivatives and 2-furylmethylamine. Key steps include:

  • Reagent Selection : Use coupling agents (e.g., EDCI, DCC) to activate the carboxylic acid group for nucleophilic attack by the amine .
  • Condition Optimization : Control temperature (e.g., 0–25°C), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hours) to minimize side products .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate high-purity product .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the furyl, methylene, and hexanamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₅NO₂: theoretical 205.1103 g/mol) .
  • Chromatography : HPLC or GC-MS assesses purity (>98%) and detects impurities .

Advanced Research Questions

Q. How can computational tools like UCSF Chimera aid in predicting the molecular interactions of this compound with biological targets?

  • Methodological Answer :

  • 3D Modeling : Import the compound’s SMILES/InChI into UCSF Chimera to generate 3D structures and optimize geometry .
  • Docking Studies : Use AutoDock Vina (integrated with Chimera) to simulate binding to enzymes/receptors. Analyze binding affinity (ΔG) and key residues in active sites .
  • Dynamics Simulations : Run MD simulations (e.g., NAMD) to study conformational stability under physiological conditions .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, concentrations, controls) to identify variability sources .
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Orthogonal Validation : Confirm activity via multiple methods (e.g., enzymatic inhibition + cellular uptake studies) .

Q. How can researchers investigate the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Hepatic Microsomal Assays : Incubate with liver microsomes (human/rat), NADPH, and monitor degradation via LC-MS over time .
  • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic pathways .
  • Half-Life Calculation : Apply first-order kinetics to estimate t₁/₂ and intrinsic clearance .

Q. What experimental designs are optimal for elucidating the mechanism of action of this compound in antimicrobial studies?

  • Methodological Answer :

  • Target Identification : Use affinity chromatography or pull-down assays with tagged compound to isolate binding proteins .
  • Gene Knockdown : Apply CRISPR/Cas9 or siRNA to silence putative targets (e.g., bacterial efflux pumps) and assess resistance .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated pathogens to identify dysregulated pathways .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Quality Control (QC) : Implement in-process checks (e.g., TLC, FTIR) to monitor reaction progression .
  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, solvent ratio) .
  • Certified Reference Standards : Compare NMR/HRMS data with authenticated samples (e.g., NFDI4Chem databases) .

Q. What computational and experimental approaches validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to heat (40–60°C), light (UV), and humidity; analyze degradation products via LC-MS .
  • Accelerated Stability Testing : Store at 25°C/60% RH and 40°C/75% RH for 1–3 months; assess purity changes .
  • Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis) using Gaussian or ORCA .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.